molecular formula C19H19ClN2O B2701895 (2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one CAS No. 349417-98-7

(2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one

Cat. No. B2701895
CAS RN: 349417-98-7
M. Wt: 326.82
InChI Key: ISQURPIWJSBIDR-MDZDMXLPSA-N
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Description

(2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one, commonly referred to as CPPC, is an organic compound that has recently gained attention in the scientific community due to its potential applications in various fields. CPPC is a member of the piperazine family of compounds, which are characterized by their cyclic structure and nitrogen-containing heterocyclic ring. CPPC was first synthesized in the laboratory by the reaction of 3-chlorophenylpiperazine and phenylprop-2-en-1-one, and has since been studied for its biochemical and physiological effects.

Scientific Research Applications

Anticancer Properties

A study highlighted the synthesis and investigation of a series of 1,2,4-triazine derivatives bearing piperazine amide moiety for their potential anticancer activities. Among these derivatives, compounds with 3-chlorophenyl substitutions exhibited promising antiproliferative agents compared to cisplatin, a known effective anticancer drug. This finding suggests the compound’s utility in developing anticancer agents, particularly against breast cancer cells (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

Chemical Structure Analysis

Research on the crystal structure of related compounds, such as cinnarizinium fumarate, reveals the conformation and bonding patterns that can influence the compound's interaction with biological targets. The structural analysis assists in understanding the compound's chemical behavior and potential biological activities (Kavitha, Yıldırım, Jasinski, Yathirajan, & Butcher, 2012).

Allosteric Enhancers of A1 Adenosine Receptor

A study synthesized and evaluated a series of derivatives as allosteric enhancers of the A1 adenosine receptor, indicating the compound’s role in modulating receptor activity. This application is critical in designing drugs targeting the A1 adenosine receptor, potentially offering new therapeutic strategies for diseases influenced by this receptor (Romagnoli et al., 2008).

Antidepressant and Antianxiety Activities

Another research explored the synthesis of novel derivatives with potential antidepressant and antianxiety activities. This study provides insights into the compound’s utility in psychiatric disorder treatment, showcasing its relevance in developing new therapeutic agents (Kumar et al., 2017).

Novel Compound Synthesis

Research into the synthesis of novel compounds, including those with 3-chlorophenyl, demonstrates the compound's versatility as a precursor in creating a variety of pharmacologically relevant molecules. These compounds have potential applications across different therapeutic areas, underscoring the compound’s significance in drug discovery and development (Wujec & Typek, 2023).

properties

IUPAC Name

(E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O/c20-17-7-4-8-18(15-17)21-11-13-22(14-12-21)19(23)10-9-16-5-2-1-3-6-16/h1-10,15H,11-14H2/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQURPIWJSBIDR-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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